N-[2-(3-methoxybenzoyl)-1-benzofuran-3-yl]-2-phenylacetamide
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Overview
Description
N-[2-(3-methoxybenzoyl)-1-benzofuran-3-yl]-2-phenylacetamide is a synthetic organic compound characterized by its unique structure, which includes a benzofuran ring, a methoxybenzoyl group, and a phenylacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3-methoxybenzoyl)-1-benzofuran-3-yl]-2-phenylacetamide typically involves the following steps:
Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through the cyclization of 2-hydroxybenzaldehyde with an appropriate acetylene derivative under acidic conditions.
Introduction of the Methoxybenzoyl Group: The methoxybenzoyl group is introduced via Friedel-Crafts acylation, where 3-methoxybenzoic acid is reacted with the benzofuran derivative in the presence of a Lewis acid catalyst such as aluminum chloride.
Attachment of the Phenylacetamide Moiety: The final step involves the coupling of the intermediate product with phenylacetic acid or its derivatives using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity, including temperature control, solvent selection, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[2-(3-methoxybenzoyl)-1-benzofuran-3-yl]-2-phenylacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the carbonyl groups to alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst like iron(III) chloride.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Halogenated derivatives, nitro compounds.
Scientific Research Applications
N-[2-(3-methoxybenzoyl)-1-benzofuran-3-yl]-2-phenylacetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-[2-(3-methoxybenzoyl)-1-benzofuran-3-yl]-2-phenylacetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation. Additionally, its antioxidant properties may result from its ability to scavenge free radicals and protect cells from oxidative damage.
Comparison with Similar Compounds
N-[2-(3-methoxybenzoyl)-1-benzofuran-3-yl]-2-phenylacetamide can be compared with other similar compounds, such as:
N-(2-benzoyl-1-benzofuran-3-yl)acetamide: Lacks the methoxy group, which may affect its biological activity and chemical reactivity.
N-(2-(4-methoxybenzoyl)-1-benzofuran-3-yl)acetamide: Contains a methoxy group at a different position, potentially altering its properties.
N-(2-(3-methoxybenzoyl)-1-benzofuran-3-yl)-2-(4-nitrophenoxy)acetamide: Contains an additional nitrophenoxy group, which may enhance its biological activity.
The uniqueness of this compound lies in its specific structural features, which contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
N-[2-(3-methoxybenzoyl)-1-benzofuran-3-yl]-2-phenylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19NO4/c1-28-18-11-7-10-17(15-18)23(27)24-22(19-12-5-6-13-20(19)29-24)25-21(26)14-16-8-3-2-4-9-16/h2-13,15H,14H2,1H3,(H,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJMNYRGKHQLDGF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)C2=C(C3=CC=CC=C3O2)NC(=O)CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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